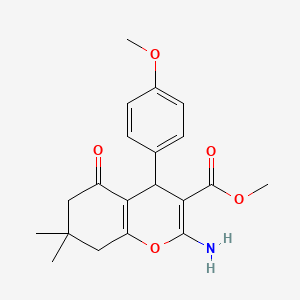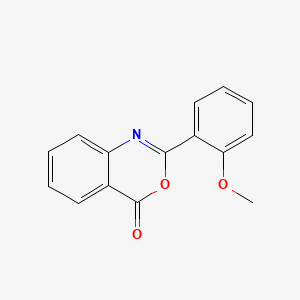![molecular formula C23H23N3OS2 B11594153 4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594153.png)
4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multi-step organic reactions. The key steps include the formation of the tetracyclic core structure, followed by the introduction of the phenyl, propylsulfanyl, and other functional groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides, sulfones, and N-oxides.
Reduction: Reduction reactions can target the double bonds and heteroatoms, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents including halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to develop new materials, catalysts, and ligands for various chemical processes.
Biology: In biological research, the compound’s ability to interact with biomolecules can be explored for potential applications in drug discovery and development. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into its biological activity.
Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its interactions with specific molecular targets can be studied to understand its mechanism of action and potential efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used as a building block for the synthesis of advanced materials, including polymers, coatings, and specialty chemicals. Its unique properties can enhance the performance of these materials in various applications.
作用机制
The mechanism of action of 4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play critical roles in various biological pathways. The compound’s binding to these targets can modulate their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
- 4,4-dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- 8-(4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}butyl)-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Uniqueness: The uniqueness of 4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure. This combination imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C23H23N3OS2 |
|---|---|
分子量 |
421.6 g/mol |
IUPAC 名称 |
4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C23H23N3OS2/c1-4-10-28-22-20-19(24-13-25-22)17-15-11-23(2,3)27-12-16(15)18(26-21(17)29-20)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3 |
InChI 键 |
JLIFGQAMUBBSKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594074.png)


![2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11594103.png)
![propan-2-yl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594109.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11594111.png)
![6-(4-Methoxycarbonyl-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11594114.png)
![9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594121.png)
![7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11594137.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11594141.png)

![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11594150.png)
![2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate](/img/structure/B11594152.png)
